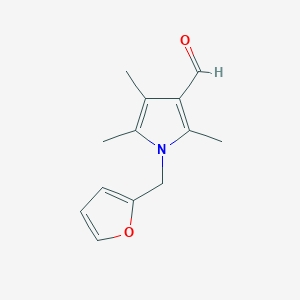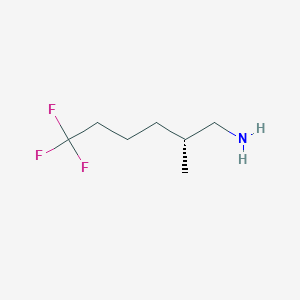
1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring attached to a pyrrole ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure, which includes a furan moiety and a pyrrole moiety, makes it a subject of interest for various scientific research applications.
Wirkmechanismus
Target of Action
Furan derivatives, which this compound is a part of, have been noted for their significant antibacterial activity . They are being explored in the realm of medicinal chemistry as potential antimicrobial agents .
Mode of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in various therapeutic applications .
Biochemical Pathways
Furan derivatives have been associated with a variety of therapeutic benefits, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects . These diverse effects suggest that furan derivatives likely interact with multiple biochemical pathways.
Result of Action
Furan derivatives have been noted for their broad spectrum of antimicrobial activities . This suggests that the compound could potentially be used for various medicinal purposes, including the treatment of microbial infections .
Action Environment
It’s worth noting that the synthesis of furan derivatives often involves the use of biomass, indicating a potential influence of environmental factors on the production and availability of these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or furfuryl alcohol, under acidic or basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Coupling of Furan and Pyrrole Rings: The furan and pyrrole rings are coupled through a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable pyrrole derivative.
Introduction of the Aldehyde Group: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the compound is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Formylating Agents: DMF, POCl3.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anti-inflammatory, or anticancer properties.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It is used in studying the interactions of heterocyclic compounds with biological targets, aiding in the understanding of their mechanisms of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural share the furan ring structure and exhibit similar reactivity.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxaldehyde and 2,5-dimethylpyrrole share the pyrrole ring structure.
Uniqueness
1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to the combination of both furan and pyrrole rings in its structure, along with the presence of multiple methyl groups and an aldehyde functional group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-2,4,5-trimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-10(2)14(11(3)13(9)8-15)7-12-5-4-6-16-12/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEQHJSLTKAIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2875827.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2875829.png)


![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)
![N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2875835.png)


![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)
![2-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2875840.png)
![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)

![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)
